molecular formula C11H17BO2S B1389539 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 885692-91-1

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B1389539
CAS No.: 885692-91-1
M. Wt: 224.13 g/mol
InChI Key: DGJCULPYCMEHFZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane is a pinacol boronic ester featuring a 3-methylthiophene substituent. Its molecular formula is C₁₁H₁₇BO₂S (molecular weight: 224.12 g/mol) with CAS numbers 1174298-60-2 and 885692-91-1 . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and electronic properties imparted by the thiophene ring. The 3-methyl group on the thiophene enhances steric protection of the boron atom while maintaining conjugation, which stabilizes the boronate and modulates reactivity .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S/c1-8-6-7-15-9(8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJCULPYCMEHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670558
Record name 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885692-91-1
Record name 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane
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Biological Activity

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 885692-91-1) is a boron-containing compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₇BO₂S
Molecular Weight224.13 g/mol
IUPAC NameThis compound
Purity≥95%

Synthesis

The synthesis of this compound typically involves the reaction of boronic acid derivatives with thiophene-based compounds under specific conditions. For instance, one reported method utilizes palladium-catalyzed cross-coupling reactions to achieve high yields (up to 65%) in controlled environments .

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit significant anticancer activity. For example:

  • Mechanism of Action : The compound has been shown to interfere with cellular signaling pathways involved in cancer cell proliferation and survival.
  • In Vitro Studies : In laboratory settings, this compound demonstrated cytotoxic effects against various cancer cell lines. The IC50 values suggest a dose-dependent response in inhibiting cell growth .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Bacterial Inhibition : Preliminary assays indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Target Enzymes : It shows promise in inhibiting certain enzymes that play crucial roles in metabolic pathways associated with disease states.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal reported that this compound significantly reduced tumor size in xenograft models when administered at specific dosages over a defined period .
  • Antimicrobial Efficacy : Another investigation assessed its effectiveness against common pathogens responsible for hospital-acquired infections. Results indicated a marked reduction in bacterial load when treated with the compound compared to controls .

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions

One of the primary applications of 4,4,5,5-tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane is as a boron-containing reagent in cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.

  • Example Reaction : The compound has been utilized in reactions involving palladium catalysts to couple aryl halides with various nucleophiles. For instance, it can react with 4-iodophenyl amine under specific conditions to yield significant products with a reported yield of 65% .

2. Synthesis of Functionalized Thiophenes

The compound serves as a precursor for synthesizing functionalized thiophenes. Thiophenes are essential building blocks in organic electronics and materials science.

  • Case Study : A study demonstrated the use of this dioxaborolane derivative in synthesizing substituted thiophene derivatives that exhibit enhanced electronic properties suitable for organic semiconductor applications .

Applications in Material Science

1. Organic Electronics

Due to its thiophene moiety and boron functionality, this compound has potential applications in organic electronics.

  • Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can improve charge transport properties. Its ability to form stable complexes with metals enhances the conductivity of the resultant materials .

2. Photovoltaic Devices

The compound's unique electronic properties make it a candidate for use in photovoltaic devices.

  • Research Findings : Studies have shown that polymers containing this dioxaborolane can achieve higher efficiency rates in solar cells due to improved light absorption and charge mobility .

Comparison with Similar Compounds

Substituent Diversity and Structural Analogues

The following table summarizes key analogues of the target compound, highlighting structural variations and their implications:

Compound Name Substituent Molecular Formula CAS Number Key Properties References
4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane 3-Methylthiophene C₁₁H₁₇BO₂S 1174298-60-2 / 885692-91-1 Moderate steric bulk, electron-rich thiophene enhances coupling efficiency
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Iodophenyl C₁₂H₁₆BIO₂ Not specified Heavy atom (I) may slow coupling kinetics; useful for radioimaging applications
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) Styryl (trans) C₁₄H₁₉BO₂ Not specified Conjugated alkene enables stereoselective synthesis; used in diene preparation
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane 2-Phenylpropyl C₁₅H₂₃BO₂ Not specified Benzylic boronate forms 80:20 mixture with aromatic isomer; lower stability
2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin) Mesityl C₁₅H₂₁BO₂ 944867-66-1 High steric bulk prevents protodeboronation; ideal for hindered substrates
2-[5-(Difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-Difluoromethylthiophene C₁₁H₁₅BF₂O₂S 2568559-54-4 Electron-withdrawing CF₂ group alters reactivity; potential in medicinal chemistry

Reactivity in Cross-Coupling Reactions

  • Thiophene Derivatives : The target compound’s thiophene ring is more electron-rich than benzene, accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from the 3-methyl group slightly reduces reactivity compared to unsubstituted thiophene analogues .
  • Styryl and Ethynyl Analogues: (E)-Styryl derivatives (e.g., 8a) exhibit high reactivity in alkene functionalization, while ethynyl variants (e.g., 2-(4-ethynylphenyl)-dioxaborolane) enable Sonogashira couplings .
  • Bulky Aryl Groups : MesBpin and TipBpin (2,4,6-triisopropylphenyl) resist hydrolysis and protodeboronation, making them suitable for challenging substrates .

Q & A

Q. How can computational modeling predict the compound’s behavior in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling reactions. Key parameters include boron’s Lewis acidity (Fukui indices) and thiophene’s HOMO-LUMO gap. Compare simulated ¹H NMR shifts (GIAO method) with experimental data to validate accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane

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